3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Phenylethenyl Group: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
- 3-[(2-BROMOPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-[(2-CHLOROPHENYL)CARBAMOYL]-7-[(1E)-2-PHENYLETHENYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, phenylethenyl group, and carboxylic acid group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17ClN4O3 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H17ClN4O3/c23-17-8-4-5-9-18(17)26-21(28)16-13-24-27-15(11-10-14-6-2-1-3-7-14)12-19(22(29)30)25-20(16)27/h1-13,15,25H,(H,26,28)(H,29,30)/b11-10+ |
InChI Key |
OTONARYRFNGPIM-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C=C(NC3=C(C=NN23)C(=O)NC4=CC=CC=C4Cl)C(=O)O |
Origin of Product |
United States |
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